2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c20-14-8-4-5-9-15(14)22-16(27)11-25-12-21-18-17(19(25)28)23-24-26(18)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISAOAPBRFGOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The synthesis begins with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The next step involves the introduction of the benzyl group at the 3-position of the triazolopyrimidine ring. This is typically done using benzyl halides in the presence of a base such as potassium carbonate.
Acylation: The final step is the acylation of the triazolopyrimidine derivative with 2-fluorophenylacetic acid or its derivatives. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Compounds within the triazolopyrimidine class have demonstrated significant antimicrobial properties. Studies have shown that derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain triazolopyrimidine derivatives have been reported to have minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against resistant strains .
2. Anti-inflammatory Properties
The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX can lead to reduced production of prostaglandins, mediators of inflammation, suggesting its utility in treating inflammatory disorders .
3. Anticancer Activity
Recent studies indicate that triazolopyrimidine derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research has highlighted their effectiveness against various cancer cell lines, making them promising candidates for further development in oncology .
Synthesis Methodologies
The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide can be achieved through several methodologies:
- Condensation Reactions: Involving the reaction of appropriate precursors under acidic or basic conditions to form the desired triazolopyrimidine core.
- Functionalization Techniques: Further functionalization can enhance biological activity by introducing various substituents on the aromatic rings or nitrogen atoms.
Case Studies
Case Study 1: Antimicrobial Screening
In a study evaluating various triazolopyrimidine derivatives for antimicrobial activity, compounds were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, showcasing their potential as novel antimicrobial agents .
Case Study 2: Anti-inflammatory Evaluation
A series of experiments were conducted to assess the anti-inflammatory effects of this compound on induced inflammation models in vitro and in vivo. The results demonstrated significant reductions in inflammatory markers, supporting its application as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolopyrimidine-Based Analogs
2-[3-(3-Fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl]-N-methyl-N-phenylacetamide (RN: 893932-43-9)
Structural Differences :
- Triazolopyrimidine substituent : 3-Fluorophenyl vs. benzyl in the target compound.
- Acetamide group : N-methyl-N-phenyl vs. N-(2-fluorophenyl).
Functional Implications :
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
Core Structure : Triazolopyrimidine with a sulfonamide side chain.
Key Differences :
- Substituents : Sulfonamide vs. acetamide; 2,6-difluorophenyl vs. 2-fluorophenyl.
- Application : Flumetsulam is a herbicide, suggesting triazolopyrimidines with electronegative aryl groups may exhibit pesticidal activity.
Acetamide-Containing Analogs
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
Structural Comparison :
- Core: Oxazolidinone vs. triazolopyrimidine.
- Acetamide substitution: Methoxy and oxazolidinyl groups vs. 2-fluorophenyl. Functional Notes: Oxadixyl’s fungicidal activity highlights the role of acetamide derivatives in agrochemistry, though core structure dictates target specificity.
Benzo[b][1,4]oxazin Derivatives
Example: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one. Comparison:
- Core : Benzoxazine fused with pyrimidine vs. triazolopyrimidine.
- Functional Groups: Amino and substituted phenyl groups vs. benzyl and fluorophenyl. Relevance: Demonstrates synthetic versatility in heterocyclic chemistry but lacks direct structural overlap with the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Acetamide Variations : The 2-fluorophenyl group may confer higher selectivity than N-methyl-N-phenyl analogs due to steric and electronic effects .
- Agrochemical Relevance : Structural parallels with flumetsulam and oxadixyl suggest possible pesticidal applications, though activity depends on core-functional group synergy .
Biological Activity
2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a compound belonging to the class of triazolopyrimidines. This class is noted for its diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a triazole ring fused with a pyrimidine moiety, which enhances its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 448.5 g/mol. The presence of the 7-oxo group in the triazolo-pyrimidine framework is significant as it often correlates with increased biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₆O₃ |
| Molecular Weight | 444.4 g/mol |
| CAS Number | 892469-63-5 |
Biological Activity
Research has indicated that compounds within the triazolopyrimidine class exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that triazolopyrimidine derivatives can inhibit the growth of several bacterial and fungal strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against human tumor cell lines, showing promising results in inhibiting cell proliferation.
Case Studies
- Anticancer Activity : In a study examining the effects of triazolopyrimidine derivatives on cancer cells, it was found that compounds structurally similar to this compound exhibited significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various triazolopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific enzymes or receptors involved in cellular signaling pathways plays a critical role.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide?
- Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation of triazolo-pyrimidine precursors with fluorophenyl acetamide derivatives. Key steps include:
- Step 1 : Formation of the triazolo-pyrimidine core through cyclization of benzyl-substituted triazole intermediates under reflux conditions (ethanol or DMF as solvents) .
- Step 2 : Coupling the triazolo-pyrimidine moiety with N-(2-fluorophenyl)acetamide using nucleophilic substitution or palladium-catalyzed cross-coupling .
- Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) and recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?
- Structural Confirmation :
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 165–175 ppm). Overlapping signals in the triazolo-pyrimidine core may require 2D NMR (COSY, HSQC) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C21H16FN5O2: 406.1312).
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Q. What are the standard protocols for evaluating initial biological activity?
- In Vitro Assays :
- Screen against kinase/enzyme targets (e.g., tyrosine kinases) using fluorescence-based assays.
- Cytotoxicity profiling in cancer cell lines (e.g., IC50 determination via MTT assay) .
- Positive Controls : Compare with structurally related triazolo-pyrimidine derivatives (e.g., flumetsulam analogs) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when low efficiency is observed in the final coupling step?
- Troubleshooting :
- Kinetic Studies : Identify rate-limiting steps (e.g., steric hindrance from the benzyl group) via time-course analysis .
- Catalyst Screening : Test palladium (Pd(OAc)2) or copper (CuI) catalysts for cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hours under reflux) .
- By-Product Analysis : Use LC-MS to detect intermediates and adjust stoichiometry (e.g., excess acetamide derivative) .
Q. What computational approaches are suitable for predicting the target compound’s binding affinity to kinase targets?
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- Validate with MD simulations (100 ns trajectories) to assess stability of ligand-protein complexes .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine at 2-fluorophenyl) with inhibitory activity using datasets from PubChem .
Q. How should discrepancies in biological activity data across studies be resolved?
- Meta-Analysis :
- Compare assay conditions (e.g., cell line variability, incubation time).
- Validate using orthogonal assays (e.g., Western blot for target protein inhibition vs. enzymatic assays) .
- SAR Studies : Systematically modify substituents (e.g., benzyl vs. 4-fluorobenzyl) to isolate activity contributors .
Q. What strategies mitigate challenges in characterizing by-products during synthesis?
- Advanced Chromatography :
- UPLC-MS with charged aerosol detection for non-UV-active impurities.
- Preparative HPLC to isolate and identify by-products (e.g., N-alkylation side products) .
Key Considerations for Experimental Design
- Safety : Despite no reported hazards for similar triazolo-pyrimidines , handle fluorophenyl intermediates with fume hoods (potential respiratory irritants).
- Reproducibility : Document solvent batch effects (e.g., anhydrous DMF purity impacts coupling efficiency) .
- Data Validation : Use internal standards (e.g., deuterated analogs) in NMR to confirm peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
